molecular formula C11H15NO2S B12285723 2-Amino-3-(2,5-dimethylphenyl)sulfanylpropanoic acid

2-Amino-3-(2,5-dimethylphenyl)sulfanylpropanoic acid

Katalognummer: B12285723
Molekulargewicht: 225.31 g/mol
InChI-Schlüssel: RVIJBOOOWCCQCK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-3-(2,5-dimethylphenyl)sulfanylpropanoic acid is an organic compound that belongs to the class of amino acids. It is characterized by the presence of an amino group, a carboxyl group, and a sulfanyl group attached to a propanoic acid backbone. The compound is notable for its unique structural features, which include a 2,5-dimethylphenyl group attached to the sulfanyl moiety.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(2,5-dimethylphenyl)sulfanylpropanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,5-dimethylphenylthiol and an appropriate amino acid derivative.

    Formation of the Sulfanyl Group: The 2,5-dimethylphenylthiol is reacted with a halogenated propanoic acid derivative under basic conditions to form the sulfanylpropanoic acid intermediate.

    Amination: The intermediate is then subjected to amination reactions to introduce the amino group, resulting in the formation of the final product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process typically includes:

    Catalysis: Use of metal catalysts to enhance reaction efficiency.

    Purification: Techniques such as crystallization and chromatography to purify the final product to the desired level of purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-3-(2,5-dimethylphenyl)sulfanylpropanoic acid undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the sulfanyl group.

    Substitution: The amino and sulfanyl groups can participate in substitution reactions with suitable electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

2-Amino-3-(2,5-dimethylphenyl)sulfanylpropanoic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-Amino-3-(2,5-dimethylphenyl)sulfanylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, influencing their activity and modulating biochemical processes. The sulfanyl group plays a crucial role in these interactions, often participating in redox reactions and forming covalent bonds with target molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Amino-3-(2,4-dimethylphenyl)sulfanylpropanoic acid: Similar structure but with a different substitution pattern on the phenyl ring.

    2-Amino-3-(2,5-dimethylphenyl)propanoic acid: Lacks the sulfanyl group, affecting its chemical properties and reactivity.

    2-Amino-3-(2,5-dimethylphenyl)sulfonylpropanoic acid: Contains a sulfonyl group instead of a sulfanyl group, leading to different reactivity and applications.

Uniqueness

2-Amino-3-(2,5-dimethylphenyl)sulfanylpropanoic acid is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity and potential biological activity. This structural feature differentiates it from other similar compounds and contributes to its specific applications in research and industry.

Eigenschaften

Molekularformel

C11H15NO2S

Molekulargewicht

225.31 g/mol

IUPAC-Name

2-amino-3-(2,5-dimethylphenyl)sulfanylpropanoic acid

InChI

InChI=1S/C11H15NO2S/c1-7-3-4-8(2)10(5-7)15-6-9(12)11(13)14/h3-5,9H,6,12H2,1-2H3,(H,13,14)

InChI-Schlüssel

RVIJBOOOWCCQCK-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C=C1)C)SCC(C(=O)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.